3'-O-(6-Sulfanylhexyl)adenosine
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Overview
Description
The compound “(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-mercaptohexyl)oxy)tetrahydrofuran-3-ol” is a complex organic molecule that features a purine base attached to a modified tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the purine base: This can be achieved through the condensation of appropriate amines and formamide derivatives.
Attachment of the purine base to the tetrahydrofuran ring: This step may involve glycosylation reactions where the purine base is attached to a protected sugar derivative.
Introduction of the mercaptohexyl group: This can be done through nucleophilic substitution reactions where a thiol group is introduced to the sugar moiety.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity. This may include:
Use of automated synthesizers: To ensure precise control over reaction conditions.
Purification techniques: Such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The mercaptohexyl group can participate in substitution reactions, replacing the thiol group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation products: Aldehydes or carboxylic acids.
Reduction products: Dihydropurine derivatives.
Substitution products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study nucleic acid interactions.
Medicine: Potential use as an antiviral or anticancer agent.
Industry: Use in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example:
Antiviral activity: It may inhibit viral replication by interfering with nucleic acid synthesis.
Anticancer activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar purine base.
Deoxyadenosine: A deoxyribonucleoside with a similar structure.
Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
The unique combination of the purine base, tetrahydrofuran ring, and mercaptohexyl group gives this compound distinct properties that may enhance its biological activity and specificity.
Properties
CAS No. |
162821-80-9 |
---|---|
Molecular Formula |
C16H25N5O4S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(6-sulfanylhexoxy)oxolan-3-ol |
InChI |
InChI=1S/C16H25N5O4S/c17-14-11-15(19-8-18-14)21(9-20-11)16-12(23)13(10(7-22)25-16)24-5-3-1-2-4-6-26/h8-10,12-13,16,22-23,26H,1-7H2,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
LIKRXOHJIGGDBO-XNIJJKJLSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OCCCCCCS)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OCCCCCCS)O)N |
Origin of Product |
United States |
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